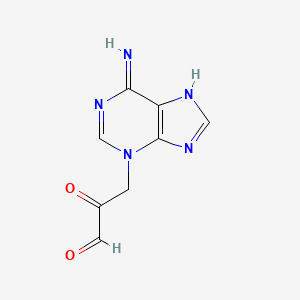
3-(6-Amino-3H-purin-3-yl)-2-oxopropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Amino-3H-purin-3-yl)-2-oxopropanal is a compound that features a purine base structure, which is a fundamental component in various biochemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-3H-purin-3-yl)-2-oxopropanal typically involves the reaction of a purine derivative with an appropriate aldehyde. One common method includes the condensation of 6-amino-3H-purine with glyoxal under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at a slightly acidic pH to facilitate the formation of the oxopropanal group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-(6-Amino-3H-purin-3-yl)-2-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
3-(6-Amino-3H-purin-3-yl)-2-oxopropanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleotide metabolism and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
作用机制
The mechanism by which 3-(6-Amino-3H-purin-3-yl)-2-oxopropanal exerts its effects is primarily through its interaction with nucleic acids and enzymes involved in nucleotide metabolism. The compound can act as an inhibitor or substrate for various enzymes, thereby affecting biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- Ethyl (6-amino-3H-purin-3-yl)acetate
- 2-(6-amino-3H-purin-3-yl)acetic acid
- 3-(6-Amino-3H-purin-3-yl)-2-hydroxy-N,N,N-trimethyl-1-propanaminium
Uniqueness
3-(6-Amino-3H-purin-3-yl)-2-oxopropanal is unique due to its specific oxopropanal group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
属性
分子式 |
C8H7N5O2 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
3-(6-imino-7H-purin-3-yl)-2-oxopropanal |
InChI |
InChI=1S/C8H7N5O2/c9-7-6-8(11-3-10-6)13(4-12-7)1-5(15)2-14/h2-4,9H,1H2,(H,10,11) |
InChI 键 |
ZTQYYXRAQUWTMU-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1)C(=N)N=CN2CC(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




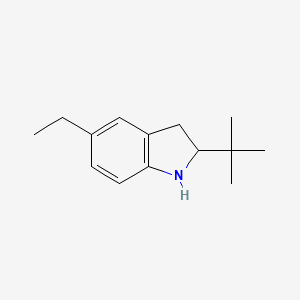
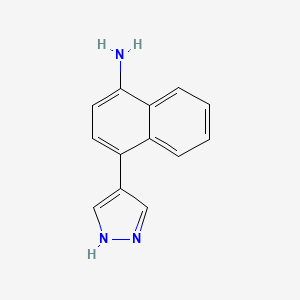
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)


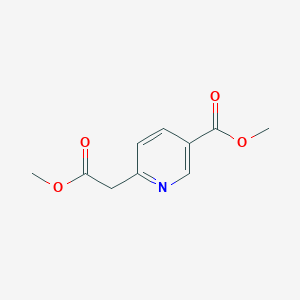
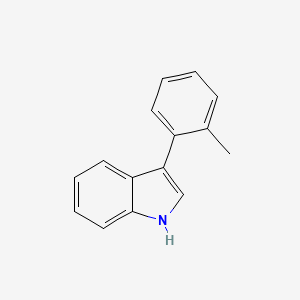
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)


![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11893955.png)

